molecular formula C24H30N2O3S B3509189 N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide

Cat. No.: B3509189
M. Wt: 426.6 g/mol
InChI Key: BWCSIEPPVOPAMG-UHFFFAOYSA-N
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole ring with an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole ring, followed by the introduction of the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole ring and acetamide group sets it apart from other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1-methyl-3-methylsulfanylindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3S/c1-5-28-21-12-11-17(15-22(21)29-6-2)13-14-25-23(27)16-20-24(30-4)18-9-7-8-10-19(18)26(20)3/h7-12,15H,5-6,13-14,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCSIEPPVOPAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CC2=C(C3=CC=CC=C3N2C)SC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide
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N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide
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N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide
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N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide
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N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide
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N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide

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